![molecular formula C10H11ClO2 B2668323 1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone CAS No. 28478-40-2](/img/structure/B2668323.png)
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone
Overview
Description
“1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone” is a chemical compound with the linear formula C10H11ClO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone” is represented by the formula C10H11ClO2 . The exact mass is 198.04500 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone” are as follows :
Scientific Research Applications
Environmental Degradation Studies
Research on compounds structurally related to 1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone, such as methoxychlor and its derivatives, focuses on environmental degradation processes. Studies have demonstrated the role of microbial species in the reductive dechlorination of methoxychlor, indicating potential pathways for the biodegradation of similar compounds in environmental settings. For instance, Eubacterium limosum, a bacterium isolated from the human intestine, has been shown to transform methoxychlor into less chlorinated and potentially less toxic metabolites under anaerobic conditions (Yim et al., 2008). Such findings are crucial for understanding the fate of chlorinated aromatic compounds in the environment and for developing strategies to mitigate their impact.
Synthetic Methodologies
The compound and its analogs serve as key intermediates in the synthesis of enantiomerically pure compounds. For example, a study described the synthesis of enantiomerically pure diarylethanes starting from similar chlorophenyl compounds, showcasing the importance of these chlorinated compounds in producing optically active materials with potential applications in drug synthesis and material science (Zhang et al., 2014).
Biological Activity Investigations
Research into compounds structurally related to 1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone often explores their biological activities. For example, studies on methoxychlor and its metabolites have provided insights into the estrogenic and anti-estrogenic activities of these compounds, contributing to our understanding of endocrine disruptors. Investigations into the metabolism of chloroacetamide herbicides, which share structural similarities with the compound , have also highlighted differences in metabolic pathways between human and rat liver microsomes, offering implications for human health risk assessment (Coleman et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
As for future directions, the use and study of “1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone” would depend on the specific field of interest. In the realm of organic chemistry, potential areas of exploration could include studying its reactivity, exploring its use in synthesis, or investigating its physical and chemical properties .
properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-10(13-3)8(7(2)12)5-9(6)11/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEACQUIPGGZTPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone |
Synthesis routes and methods
Procedure details
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